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Compound of Interest

(2-(Trifluoromethyl)pyridin-3-
Compound Name:
yl)methanol

Cat. No.: B157229

CAS Number: 131747-57-4

This technical guide provides an in-depth overview of (2-(Trifluoromethyl)pyridin-3-
yl)methanol, a key building block in modern medicinal chemistry and drug discovery. This
document is intended for researchers, scientists, and professionals in the field of drug
development, offering comprehensive data on its properties, synthesis, and potential biological
significance.

Physicochemical Properties

(2-(Trifluoromethyl)pyridin-3-yl)methanol is a pyridine derivative characterized by a
trifluoromethyl group at the 2-position and a methanol group at the 3-position. The
trifluoromethyl moiety significantly influences the molecule's lipophilicity, metabolic stability, and
binding affinity to biological targets, while the hydroxyl group provides a site for hydrogen
bonding and further chemical modification.
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Property Value Source

CAS Number 131747-57-4 Internal Search
Molecular Formula C7HsF3NO Internal Search
Molecular Weight 177.13 g/mol Internal Search
Boiling Point 209 °C Internal Search
Density 1.362 g/cm3 Internal Search
Flash Point 80 °C Internal Search

Spectral Data

While specific spectral data for (2-(Trifluoromethyl)pyridin-3-yl)methanol is not readily

available in the public domain, the following table presents data for a closely related analogue,

2-methoxy-3-(trifluoromethyl)pyridine, which can provide valuable insights for spectral analysis.

Mass spectrometry data for the target compound's molecular ion is predicted based on its

formula.
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Data Type Compound Values Source
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Synthesis Protocol

A detailed experimental protocol for the synthesis of (2-(Trifluoromethyl)pyridin-3-

yl)methanol is not explicitly published. However, based on general methods for the synthesis

of trifluoromethylpyridines and a published protocol for the similar compound 3-fluoropyridine-2-

methanol, a plausible synthetic route can be outlined.[3][4] The synthesis generally involves the

introduction of the trifluoromethyl group onto the pyridine ring, followed by functionalization to

introduce the methanol group. A common precursor is a picoline derivative which undergoes

chlorination and subsequent fluorination.[3]

Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine
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A potential starting material is 3-methyl-2-chloropyridine. This compound can be subjected to
free-radical chlorination to form 2-chloro-3-(trichloromethyl)pyridine, followed by a halogen
exchange reaction (halex) using a fluoride source like HF or SbFs to yield 2-chloro-3-
(trifluoromethyl)pyridine.

Step 2: Introduction of the Hydroxymethyl Group

The 2-chloro-3-(trifluoromethyl)pyridine can then be converted to (2-(Trifluoromethyl)pyridin-
3-yl)methanol. This could potentially be achieved through a multi-step process involving a
Negishi or Suzuki coupling to introduce a protected hydroxymethyl group, followed by
deprotection. A more direct route could involve a Grignard reaction with formaldehyde, though
the reactivity of the chloro-substituent would need to be carefully managed.

A more analogous approach to the synthesis of 3-fluoropyridine-2-methanol would involve the
reduction of a corresponding carboxylic acid or ester.[4] If 2-(trifluoromethyl)nicotinic acid is
available, it could be reduced to the target alcohol using a suitable reducing agent like lithium
aluminum hydride (LiAlH4) or sodium borohydride (NaBHa4) in an appropriate solvent.

Example Reduction Protocol (adapted from a similar synthesis):[4]

o To a solution of 2-(trifluoromethyl)nicotinic acid methyl ester in methanol and under an inert
atmosphere, add anhydrous calcium chloride powder with stirring at 0-5 °C.

e Add sodium borohydride in portions, maintaining the temperature at 0-5 °C.

 After the addition is complete, stir the reaction mixture at the same temperature for 1 hour.
e Warm the reaction to reflux (around 65 °C) and maintain for 2 hours.

o Cool the mixture and quench with water.

» Remove the methanol under reduced pressure.

» Extract the aqueous layer with an organic solvent such as dichloromethane.

e Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield the crude product.
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 Purify the crude product by column chromatography to obtain pure (2-
(Trifluoromethyl)pyridin-3-yl)methanol.

Applications in Drug Development

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry due to its
ability to enhance key drug-like properties.[5] While the direct biological activity of (2-
(Trifluoromethyl)pyridin-3-yl)methanol is not extensively documented, its derivatives have
shown significant potential in targeting important signaling pathways implicated in various
diseases.

Potential Role in mTOR Signaling

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell
growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7]
Several inhibitors targeting the PI3K/Akt/mTOR pathway incorporate trifluoromethylphenyl or
pyridinyl moieties.[5][8] The trifluoromethyl group in these inhibitors often contributes to
improved potency and pharmacokinetic properties. (2-(Trifluoromethyl)pyridin-3-yl)methanol
serves as a valuable building block for the synthesis of novel mTOR inhibitors, where the
hydroxymethyl group can be further functionalized to explore the chemical space around the
kinase active site.

Potential Role in TRPV3 Signaling

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel
primarily expressed in keratinocytes and sensory neurons, playing a role in temperature
sensation, pain, and skin barrier function.[9][10] Dysregulation of TRPV3 has been implicated
in chronic pain and various skin disorders.[11] Derivatives of (pyridin-2-yl)methanol have been
reported as potent and selective antagonists of the TRPV3 channel.[9] Specifically, compounds
incorporating a trifluoromethyl-substituted pyridine ring have demonstrated efficacy in
preclinical models of neuropathic pain. The (2-(Trifluoromethyl)pyridin-3-yl)methanol core
provides a strategic starting point for the development of novel TRPV3 modulators.

Visualizations
Synthetic Workflow
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Caption: Plausible synthetic workflow for (2-(Trifluoromethyl)pyridin-3-yl)methanol.
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Caption: Potential inhibition of the mTOR signaling pathway by derivatives.
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Keratinocyte Membrane

TRPV3 Channel

%ctivation

(2-CF3-Py-3-yl)methanol
Derivative

Antagonizes

Signaling Cascade

Pain & Inflammation

Click to download full resolution via product page

Caption: Potential antagonism of the TRPV3 channel by derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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